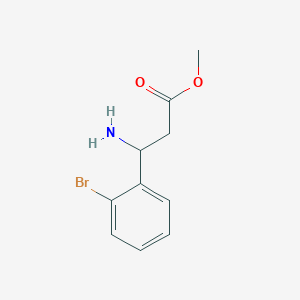

Methyl 3-amino-3-(2-bromophenyl)propanoate HCl

Description

The Significance of β-Amino Acids and Their Esters as Chirons and Building Blocks

β-Amino acids and their corresponding esters are highly valued as "chirons," which are chiral building blocks derived from readily available natural sources. Their importance stems from several key characteristics. Firstly, the stereocenter at the β-position allows for the synthesis of enantiomerically pure target molecules, a critical consideration in the development of pharmaceuticals where different enantiomers can exhibit vastly different biological effects. googleapis.com Natural α-amino acids, with their inherent chirality and diverse side chains, serve as excellent precursors for the synthesis of these valuable β-amino acid derivatives. semanticscholar.org

These compounds are not merely chiral synthons; they are also versatile intermediates. The amino and ester functionalities provide reactive handles for a wide array of chemical transformations. They are extensively used in the synthesis of β-peptides, which are oligomers of β-amino acids. smolecule.com These β-peptides often exhibit remarkable resistance to enzymatic degradation compared to their α-peptide counterparts, making them attractive candidates for the development of novel therapeutics. smolecule.com Furthermore, β-amino acid esters are crucial intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, β-lactams (a core structure in many antibiotics), and other biologically active molecules. smolecule.comnih.gov Their ability to serve as precursors to complex structures underscores their significance in medicinal chemistry and drug discovery. nih.govvulcanchem.com

Overview of the Research Landscape Surrounding Methyl 3-amino-3-(2-bromophenyl)propanoate HCl

This compound is a specific example of a β-amino acid ester that has garnered interest within the scientific community, primarily as a building block for more complex organic molecules. The hydrochloride salt form enhances the compound's stability and handling characteristics in a laboratory setting. The presence of a 2-bromophenyl substituent introduces specific steric and electronic properties that can influence its reactivity and potential biological interactions.

While extensive, dedicated research on this particular molecule is not widely available in peer-reviewed literature, its structural features place it within a well-studied class of compounds. Research on analogous compounds, such as those with the bromine atom at different positions on the phenyl ring or with other halogen substituents, provides valuable insights into its potential applications and synthetic utility. For instance, related compounds are recognized as intermediates in the synthesis of pharmaceutical agents, including those targeting the central nervous system.

The synthesis of this compound and its analogues typically involves established synthetic methodologies. A common laboratory-scale approach is the reductive amination of 2-bromobenzaldehyde (B122850) with a glycine (B1666218) methyl ester. This reaction forms the core carbon-nitrogen bond at the β-position. Subsequent treatment with hydrochloric acid affords the stable hydrochloride salt.

Preliminary investigations into compounds with similar structures have suggested potential biological activities, including anti-inflammatory, analgesic, and even anticancer properties. These initial findings hint at the therapeutic potential that could be explored for this compound and its derivatives, though further in-depth studies are required to substantiate these claims. The research landscape, therefore, points to this compound being a valuable, albeit specialized, tool for synthetic and medicinal chemists.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-3-(2-bromophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWZWRXYCPBAGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Asymmetric Synthesis of Chiral Methyl 3 Amino 3 2 Bromophenyl Propanoate Hcl Analogs

Enantioselective Synthetic Routes to Chiral β-Amino Propanoates

The enantioselective synthesis of β-amino propanoates involves creating a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts, which can be transition-metal complexes, organocatalysts, or enzymes. rsc.orgresearchgate.nethilarispublisher.com These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Key strategies for the enantioselective synthesis of this class of compounds include:

Asymmetric Hydrogenation: This method involves the hydrogenation of prochiral enamines or β-amino acrylates using chiral transition-metal catalysts, such as those based on rhodium (Rh) or ruthenium (Ru) with chiral phosphine (B1218219) ligands. hilarispublisher.comnih.gov For instance, the hydrogenation of (Z)-enamines catalyzed by bisphosphepine ligands can proceed with high yield and enantioselectivity. hilarispublisher.com

Chiral Catalyst-Mediated Mannich Reaction: The Mannich reaction is a powerful tool for C-C bond formation and is widely used to prepare β-amino carbonyl compounds. nih.gov In its asymmetric variant, a chiral catalyst, which can be a metal complex or a small organic molecule (organocatalyst), controls the stereochemical outcome. organic-chemistry.orgacs.org For example, chiral amine catalysts with an electron-deficient iodine atom have been shown to catalyze the Mannich reaction to produce β-amino esters in excellent yields and enantioselectivities. nih.gov

Conjugate Addition Reactions: The addition of nucleophiles to α,β-unsaturated esters is another effective strategy. Chiral catalysts can control the enantioselectivity of the addition of nitrogen nucleophiles or the addition of carbon nucleophiles to β-nitroacrylates, followed by reduction of the nitro group. researchgate.net A rhodium-catalyzed conjugate addition of aryl boronic acids to β-acrylates, followed by enolate protonation, has been reported as a method for synthesizing β²-amino acids. hilarispublisher.com

The following table summarizes selected enantioselective methods for the synthesis of chiral β-amino propanoate analogs.

| Method | Catalyst / Reagent | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Asymmetric Hydrogenation | Ru(O2CCH3)2 | N-acyl-β-(amino) acrylates | ~90% | >95% | hilarispublisher.com |

| Mannich Reaction | Chiral Amine with Iodine Atom | Isatin-derived ketimine | High | High to Excellent | nih.gov |

| Mannich Reaction | Chiral Aminothiourea | α-Chloroglycine ester & dione | 97% | 97% | acs.org |

| Conjugate Addition | Rh(acac)(ethylene)2 / Difluorophos | β-Acrylate & Aryl boronic acid | N/A | High | hilarispublisher.com |

Diastereoselective Synthesis of Substituted β-Amino Acid Esters

When a β-amino acid ester contains more than one stereocenter, the challenge lies in controlling the relative configuration between them, a concept known as diastereoselectivity. This is crucial for synthesizing specific isomers of complex molecules. The Mannich reaction is a cornerstone of this approach, as it can create two adjacent stereocenters in a single step. nih.govdiva-portal.org

Key strategies for the diastereoselective synthesis of substituted β-amino acid esters include:

Substrate-Controlled Reactions: In this approach, a chiral auxiliary attached to one of the reactants directs the approach of the other reactant, leading to the preferential formation of one diastereomer.

Reagent-Controlled Reactions: The use of chiral reagents or catalysts can induce diastereoselectivity. For example, nucleophilic additions of α-alkoxy enolates to imines can afford both syn and anti amino alcohols with high diastereoselectivity, depending on the choice of enolate. diva-portal.org

Catalytic Reductive Mannich-Type Reactions: A novel copper-catalyzed reductive Mannich-type reaction of α,β-unsaturated carboxylic acids with ketimines provides a direct route to enantioenriched β²,³,³-amino acids with vicinal stereogenic centers. nih.gov This process demonstrates high levels of both diastereo- and enantioselectivity. nih.gov

Three-Component Mannich Reactions: Many modern methods involve the one-pot reaction of an aldehyde, an amine, and a ketone or ester enolate, often under the control of a catalyst. organic-chemistry.org Organoantimony(III) halides have been used as Lewis acid catalysts in water for three-component Mannich reactions of ketones, aldehydes, and primary amines, yielding β-aminoketones with high diastereoselectivity (anti/syn ratios up to 98:2). rsc.org

The table below presents examples of diastereoselective syntheses of substituted β-amino acid ester precursors.

| Method | Catalyst / Reagent | Reactants | Yield (%) | Diastereomeric Ratio (dr) / ee% | Reference |

| Reductive Mannich-type | Cu(OAc)2 / (R)-BINAP | α,β-Unsaturated carboxylic acid + Ketimine | 96% | >20:1 dr / 95% ee | nih.gov |

| Mannich Reaction | Organoantimony(III) fluoride | Cyclohexanone + Aniline + Aldehyde | 98% | 98:2 (anti/syn) | rsc.org |

| Mannich-type Reaction | Chiral Phosphoric Acid | Ketene (B1206846) + N,O-acetal | High | High | researchgate.net |

| 1,3-Dipolar Cycloaddition | Rh(II) catalyst | Carbonyl ylide + Aldimine | High | Excellent | diva-portal.org |

Biocatalytic and Chemoenzymatic Approaches for β-Amino Acid Production

Biocatalysis utilizes enzymes, nature's catalysts, to perform chemical transformations with high selectivity and under mild conditions. Chemoenzymatic strategies combine enzymatic reactions with traditional chemical synthesis to create efficient and sustainable processes. nih.gov These approaches are particularly valuable for producing enantiomerically pure amino acids. nih.gov

Key biocatalytic and chemoenzymatic strategies include:

Kinetic Resolution: This is the most common enzymatic method for separating enantiomers. A racemic mixture of a β-amino acid ester is treated with a hydrolase enzyme, typically a lipase (B570770). nih.gov The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the S-enantiomer) into the corresponding carboxylic acid, leaving the other enantiomer (the R-enantiomer) as the unreacted ester. mdpi.com Both the product acid and the remaining ester can be isolated in high enantiomeric purity. Lipases such as Candida antarctica lipase B (CAL-B) and lipase from Pseudomonas cepacia (Lipase PS) are widely used for this purpose. mdpi.commdpi.com

Dynamic Kinetic Resolution (DKR): A limitation of kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. DKR overcomes this by integrating the enzymatic resolution with an in-situ racemization of the starting material. nih.gov As the enzyme consumes one enantiomer, the remaining enantiomer is continuously converted back to the racemate, allowing for a theoretical yield of up to 100% of the desired product enantiomer. This has been demonstrated using amino acid amidases in the presence of a racemase. nih.gov

Engineered Enzymes: Modern enzyme engineering and directed evolution techniques allow for the creation of novel biocatalysts with tailored properties. nih.gov For instance, the enzyme tryptophan synthase has been engineered to catalyze β-substitution reactions with various amine nucleophiles, producing a range of non-canonical amino acids. nih.gov

The following table details examples of biocatalytic resolutions of β-amino acid esters.

| Enzyme | Substrate | Method | Product 1 (ee%) | Product 2 (ee%) | Reference |

| Lipase PSIM (Burkholderia cepacia) | Racemic β-fluorophenyl-substituted β-amino carboxylic ester HCl | Hydrolysis | (S)-Amino Acid (≥99%) | (R)-Amino Ester (≥99%) | mdpi.com |

| Candida antarctica Lipase B (CAL-B) | Racemic hydroxy-substituted β-amino ester | Hydrolysis | (1S,2S,5S)-Ester (78%) | N/A | mdpi.com |

| Lipase PS (Pseudomonas cepacia) | Racemic 3-amino-3-phenylpropanoate esters | Hydrolysis | High (E > 200) | High (E > 200) | mdpi.com |

| d-aminopeptidase & ACL racemase | Racemic amino acid amides | Dynamic Kinetic Resolution | d-amino acid | N/A | nih.gov |

Chemical Transformations and Reactivity Profile of Methyl 3 Amino 3 2 Bromophenyl Propanoate Hcl

Reactions Involving the Amino Group

The primary amino group in Methyl 3-amino-3-(2-bromophenyl)propanoate is a versatile site for nucleophilic reactions, enabling derivatization through acylation and amidation, as well as salt formation which influences the compound's stability.

The nucleophilic nature of the primary amino group allows for straightforward acylation and amidation reactions. These transformations are fundamental in peptide synthesis and for the introduction of various functional groups to modify the compound's properties.

Acylation Reactions:

Acylation of the amino group can be readily achieved using acylating agents such as acyl chlorides or acid anhydrides. The reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct and deprotonate the ammonium (B1175870) salt, thereby liberating the nucleophilic free amine. A variety of acyl groups can be introduced, leading to the formation of N-acyl derivatives. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetyl derivative.

General Reaction Scheme for Acylation:

R-COCl + H₂N-CH(C₆H₄Br)CH₂COOCH₃ → R-CONH-CH(C₆H₄Br)CH₂COOCH₃ + HCl

Amidation Reactions:

Amidation, the formation of an amide bond, is a cornerstone of medicinal chemistry. While direct amidation of the amino group of Methyl 3-amino-3-(2-bromophenyl)propanoate with a carboxylic acid typically requires a coupling agent to activate the carboxylic acid, alternative methods exist. For instance, reacting the amino ester with an activated ester or employing modern catalytic methods can facilitate this transformation. These reactions are crucial for creating peptide-like structures or for linking the molecule to other pharmacologically relevant scaffolds.

The table below summarizes representative conditions for acylation and amidation of primary amines, which are applicable to the target molecule.

| Reaction Type | Reagent | Catalyst/Base | Solvent | Typical Conditions | Product Type |

| Acylation | Acyl Chloride (e.g., Acetyl chloride) | Triethylamine, Pyridine | Dichloromethane, THF | 0 °C to room temperature | N-Acyl derivative |

| Acylation | Acid Anhydride (B1165640) (e.g., Acetic anhydride) | Triethylamine, DMAP | Dichloromethane, Acetonitrile (B52724) | Room temperature | N-Acyl derivative |

| Amidation | Carboxylic Acid | EDC, HOBt, HATU | DMF, Dichloromethane | Room temperature | N-Amide derivative |

| Amidation | Activated Ester (e.g., NHS ester) | Triethylamine | DMF, Dichloromethane | Room temperature | N-Amide derivative |

Methyl 3-amino-3-(2-bromophenyl)propanoate is supplied as a hydrochloride salt. This salt formation is a common strategy to improve the stability and handling of amino compounds. The protonation of the basic amino group to form the ammonium chloride salt enhances its stability by preventing degradation pathways such as oxidation.

The stability of amino acid hydrochlorides is influenced by factors such as pH, temperature, and the presence of other reactive species. In acidic conditions, such as in the hydrochloride salt form, the amino group is protonated and thus protected from participating in undesired reactions. Studies on the stability of amino acid solutions in hydrochloric acid have shown that while most amino acids are stable, some degradation can occur over extended periods, particularly at elevated temperatures. For instance, the degradation of glutamic acid to pyroglutamic acid has been observed in 0.1 N HCl solutions. researchgate.net The stability of Methyl 3-amino-3-(2-bromophenyl)propanoate HCl would be expected to be comparable to other stable amino acid hydrochlorides, though specific long-term stability data for this compound is not extensively available in the literature. The hydrochloride salt form generally offers good shelf-life under standard storage conditions (cool and dry).

The pH of an aqueous solution of the hydrochloride salt will be acidic due to the hydrolysis of the ammonium ion. This acidic nature can be a crucial factor in the compound's formulation and compatibility with other substances.

Transformations at the Ester Moiety

The methyl ester group of Methyl 3-amino-3-(2-bromophenyl)propanoate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis to the corresponding carboxylic acid, as well as transesterification and amidation.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-amino-3-(2-bromophenyl)propanoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible reaction. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process that yields the carboxylate salt of the amino acid. Subsequent acidification is required to obtain the free β-amino acid. This method is often preferred due to its irreversibility and generally faster reaction rates. rsc.orgrsc.org

General Reaction Scheme for Hydrolysis:

H₂N-CH(C₆H₄Br)CH₂COOCH₃ + H₂O --(H⁺ or OH⁻)--> H₂N-CH(C₆H₄Br)CH₂COOH + CH₃OH

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with a different alcohol, often in large excess to drive the equilibrium towards the desired product. This allows for the synthesis of a variety of ester derivatives with different alkyl or aryl groups.

Amidation: Direct reaction of the ester with an amine to form an amide is generally a slow process. However, this transformation can be facilitated by using high temperatures, specific catalysts, or by converting the amine to a more reactive nucleophile. This provides another route to synthesize amide derivatives from the ester functionality.

The following table outlines general conditions for these transformations of the ester group.

| Reaction Type | Reagent | Catalyst | Solvent | Typical Conditions | Product |

| Acidic Hydrolysis | Water | Strong Acid (e.g., HCl, H₂SO₄) | Water, Dioxane | Reflux | β-Amino Acid |

| Basic Hydrolysis | Aqueous Base (e.g., NaOH, KOH) | - | Water, Methanol (B129727) | Room temperature to reflux | β-Amino Acid Salt |

| Transesterification | Alcohol (R'OH) | Acid or Base (e.g., H₂SO₄, NaOMe) | Excess R'OH | Reflux | New Ester (R'OOC-) |

| Amidation | Amine (R'NH₂) | - (or catalyst) | - | High temperature | Amide (R'NHCO-) |

Reactivity of the Bromophenyl Substituent

The bromine atom on the phenyl ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex molecules and for the diversification of the core structure.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is highly versatile for the formation of biaryl compounds or for the introduction of alkyl, alkenyl, or alkynyl groups at the 2-position of the phenyl ring. The presence of the ortho-aminoester substituent may influence the reaction's efficiency due to steric hindrance, potentially requiring specific ligand and catalyst systems for optimal results. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. nih.gov This reaction would allow for the introduction of a variety of vinyl groups at the 2-position of the phenyl ring.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. nih.gov This reaction would enable the synthesis of N-aryl derivatives, where a new amino group is introduced at the 2-position of the phenyl ring, replacing the bromine atom.

The table below provides an overview of typical conditions for these cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product Type |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, Water | Aryl, Alkyl, etc. substituted derivative |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkenyl substituted derivative |

| Buchwald-Hartwig | Amine | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Amino substituted derivative |

Cross-Coupling Reactions for Aryl Modifications (e.g., Suzuki-Miyaura for derivatives)

No specific examples of Suzuki-Miyaura or other cross-coupling reactions using this compound as the starting material were identified.

Other Aromatic Functionalizations

No literature was found describing other functionalizations of the 2-bromophenyl group within this specific molecule.

Without primary research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Role As a Chemical Building Block and Synthetic Scaffold in Advanced Organic Synthesis

Precursor in Complex Molecular Architecture

The inherent functionalities of Methyl 3-amino-3-(2-bromophenyl)propanoate HCl, namely the primary amine, the methyl ester, and the ortho-bromophenyl moiety, provide multiple reaction sites. This trifecta of reactivity enables chemists to construct elaborate and diverse molecular frameworks. The amino and ester groups are fundamental for peptide bond formation and modifications, while the bromine atom on the phenyl ring opens avenues for cross-coupling reactions, allowing for the introduction of a wide array of substituents.

β-amino acids and their derivatives are crucial in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often exhibit enhanced stability and oral bioavailability. The incorporation of β-amino acids like the derivative of Methyl 3-amino-3-(2-bromophenyl)propanoate can induce specific secondary structures, such as helices and turns, in peptide chains. This is particularly important in the design of β-peptides, which are oligomers of β-amino acids. These unnatural peptides are resistant to enzymatic degradation, a significant advantage in the development of new therapeutics.

The general structure of a β-peptide backbone allows for the formation of unique helical structures, and the pendant aryl group from the 3-amino-3-(2-bromophenyl)propanoate unit can influence the folding and stability of these structures. The synthesis of such mixed α/β-peptides often involves standard peptide coupling techniques where the amino group of the β-amino ester is coupled with the carboxylic acid of an α-amino acid, or vice versa.

Table 1: Representative Coupling Reactions for Peptidomimetic and β-Peptide Synthesis

| Reactant 1 | Reactant 2 | Coupling Agent | Product Type |

|---|---|---|---|

| N-protected α-amino acid | Methyl 3-amino-3-(2-bromophenyl)propanoate | DCC/HOBt | α/β-dipeptide |

| N-protected 3-amino-3-(2-bromophenyl)propanoic acid | α-amino acid methyl ester | HATU/DIPEA | α/β-dipeptide |

Note: This table represents generalized synthetic strategies for incorporating β-amino acids into peptide chains.

Amino acids are valuable starting materials for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The bifunctional nature of this compound makes it a suitable precursor for constructing various ring systems. For instance, the amino group can act as a nucleophile in intramolecular cyclization reactions with a suitably introduced electrophilic center, or it can participate in condensation reactions with other bifunctional molecules to form heterocyclic rings. The presence of the 2-bromophenyl group can also be exploited in transition-metal-catalyzed intramolecular C-N or C-C bond-forming reactions to construct fused heterocyclic systems.

While specific examples involving this compound are not prevalent in readily available literature, the general class of amino esters can be utilized in the synthesis of bridged and polycyclic structures. Methodologies such as intramolecular cyclization and cycloaddition reactions can be envisioned where the amino and ester functionalities, along with the aryl ring, participate in forming complex three-dimensional structures. The bromine atom can serve as a handle for intramolecular Heck reactions or other palladium-catalyzed cyclizations to forge new rings.

Utility in the Design and Construction of Molecular Scaffolds for Chemical Exploration

A molecular scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The structure of this compound is well-suited for this purpose. The phenylpropanoate core provides a rigid framework, and the three distinct functionalization points (amine, ester, and bromo-substituent) allow for the systematic variation of substituents in three-dimensional space. This is a powerful strategy in medicinal chemistry for exploring the structure-activity relationships (SAR) of a particular pharmacophore.

Table 2: Potential Functionalization Sites for Scaffold Diversification

| Functional Group | Potential Modifications |

|---|---|

| Amino Group | Acylation, Alkylation, Sulfonylation |

| Methyl Ester | Hydrolysis to carboxylic acid followed by amidation, reduction to alcohol |

Integration into Chemical Library Synthesis for Research Diversification

Chemical libraries are large collections of diverse molecules used in high-throughput screening to identify new drug leads. The utility of this compound as a building block for molecular scaffolds makes it an excellent candidate for inclusion in combinatorial chemistry workflows. By systematically reacting this core structure with a variety of reagents at its different functionalization sites, a large and diverse library of compounds can be rapidly synthesized. This approach allows for the efficient exploration of chemical space and increases the probability of discovering molecules with desired biological activities.

Computational and Theoretical Investigations of Methyl 3 Amino 3 2 Bromophenyl Propanoate Hcl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Such studies provide insights into stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure of Methyl 3-amino-3-(2-bromophenyl)propanoate HCl would involve the determination of molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), the distribution of electron density, and the nature of the chemical bonds. Techniques like Natural Bond Orbital (NBO) analysis would be employed to quantify the interactions between different parts of the molecule. However, no specific studies detailing these electronic properties for the title compound were identified.

Conformational Analysis and Energetics

The flexibility of the propanoate chain and the rotation around the C-C and C-N bonds suggest that this compound can exist in multiple conformations. A thorough conformational analysis would involve scanning the potential energy surface to identify stable conformers and the transition states connecting them. The relative energies of these conformers would determine their population at a given temperature. Unfortunately, no published data on the conformational landscape or the relative energetics of this specific molecule could be located.

Mechanistic Studies of Reactions Involving the Compound through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathways and calculating the activation energies, researchers can predict the feasibility and outcome of chemical transformations. For this compound, computational studies could investigate its synthesis, degradation, or its participation in further chemical reactions. A search for such computational mechanistic studies did not yield any specific results for this compound.

Molecular Dynamics Simulations in Theoretical Chemical Systems

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations could be used to understand its behavior in different solvent environments, its interaction with other molecules, or its aggregation properties. Such simulations are crucial for predicting macroscopic properties from the underlying molecular interactions. Regrettably, no literature detailing molecular dynamics simulations of this compound in theoretical chemical systems was found.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for Methyl 3-amino-3-(2-bromophenyl)propanoate HCl are not widely published, the expected signals can be predicted based on the analysis of its structural components and data from analogous compounds.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The four protons on the 2-bromophenyl ring would appear in the aromatic region, typically between δ 7.0-8.0 ppm. Due to the ortho-bromo substitution, these protons would exhibit complex splitting patterns (e.g., doublets, triplets, or doublet of doublets) arising from spin-spin coupling with their neighbors.

Methine Proton (CH-N): The proton on the carbon adjacent to the amino group and the aromatic ring is expected to appear as a multiplet, likely a triplet or doublet of doublets, in the range of δ 4.5-5.5 ppm. Its chemical shift is influenced by the adjacent electron-withdrawing amino and phenyl groups.

Methylene (B1212753) Protons (CH₂-C=O): The two protons adjacent to the carbonyl group would likely resonate as a doublet of doublets around δ 2.8-3.5 ppm, coupled to the methine proton.

Methyl Protons (O-CH₃): The three protons of the methyl ester group would present as a sharp singlet, typically around δ 3.6-3.8 ppm.

Amine Protons (NH₃⁺): The protons of the ammonium (B1175870) group (as it is an HCl salt) would likely appear as a broad singlet at a variable chemical shift, depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of δ 170-175 ppm.

Aromatic Carbons: The six carbons of the bromophenyl ring would appear between δ 120-140 ppm. The carbon atom directly bonded to the bromine atom (C-Br) would be significantly influenced by the "heavy atom effect."

Methine Carbon (C-N): The carbon attached to the nitrogen atom is expected to resonate around δ 50-60 ppm.

Methylene Carbon (CH₂): The methylene carbon of the propanoate chain would likely appear in the δ 35-45 ppm region.

Methyl Carbon (O-CH₃): The methyl ester carbon would have a characteristic signal around δ 51-53 ppm.

A summary of predicted chemical shifts is presented below.

| Proton Type | Predicted ¹H Chemical Shift (δ, ppm) | Carbon Type | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | 7.0 - 8.0 | Carbonyl (C=O) | 170 - 175 |

| Methine (CH-N) | 4.5 - 5.5 | Aromatic (Ar-C) | 120 - 140 |

| Methylene (CH₂) | 2.8 - 3.5 | Methine (C-N) | 50 - 60 |

| Methyl (O-CH₃) | 3.6 - 3.8 | Methylene (CH₂) | 35 - 45 |

| Amine (NH₃⁺) | Variable (broad) | Methyl (O-CH₃) | 51 - 53 |

Mass Spectrometry (e.g., ESI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For a polar and salt-like molecule such as this compound, soft ionization techniques like Electrospray Ionization (ESI) are typically employed.

In ESI-MS, the molecule is expected to be detected as a protonated molecular ion, [M+H]⁺, where M is the free base. The theoretical monoisotopic mass of the free base (C₁₀H₁₂BrNO₂) is approximately 257.0051 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

A key feature in the mass spectrum would be the isotopic pattern characteristic of a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the [M+H]⁺ and [M+H+2]⁺ peaks would appear with almost equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom.

Predicted mass spectrometry adducts for the free base are shown in the table below.

| Adduct | Predicted m/z | Notes |

| [M+H]⁺ | ~258.0124 | M = C₁₀H₁₂BrNO₂. This peak would be accompanied by an M+2 peak of similar intensity. |

| [M+Na]⁺ | ~280.0043 | Sodium adduct, also showing the characteristic Br isotopic pattern. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be expected to display several characteristic absorption bands:

N-H Stretching: As a hydrochloride salt, the primary amine exists as an ammonium ion (NH₃⁺). This would give rise to a broad and strong absorption band in the region of 2400-3200 cm⁻¹, which is a hallmark of an amine salt.

C=O Stretching: A strong, sharp absorption peak characteristic of the ester carbonyl group is expected to appear around 1735-1750 cm⁻¹.

C-O Stretching: The C-O single bond stretch of the ester group will show a strong band in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak absorptions corresponding to the carbon-carbon stretching within the benzene (B151609) ring would be observed in the 1450-1600 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring would appear in the 650-900 cm⁻¹ region, providing clues about the substitution pattern.

C-Br Stretching: The vibration of the carbon-bromine bond typically appears as a weak to medium band in the fingerprint region, usually between 500-650 cm⁻¹.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of molecules.

A typical RP-HPLC method would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The acidic buffer helps to ensure consistent protonation of the amino group, leading to sharp, well-defined peaks. Detection is commonly achieved using a UV detector, as the bromophenyl group contains a strong chromophore that absorbs UV light, typically in the 210-280 nm range. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate purity determination. For chiral compounds, specialized chiral columns (e.g., crown ether-based) can be used to separate the enantiomers. tandfonline.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a salt with low volatility and contains a polar amino group, making it unsuitable for direct GC analysis. mdpi.com

To analyze this compound by GC, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue. libretexts.org Common derivatization strategies for amino esters include:

Acylation: The amino group can be reacted with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) to form a stable, volatile amide. researchgate.net

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group. libretexts.org

After derivatization, the resulting product can be analyzed on a GC system, typically equipped with a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. This approach is useful for detecting and quantifying volatile impurities or for specific analytical protocols requiring GC-MS analysis. mdpi.comnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique in organic synthesis for qualitatively monitoring the progress of reactions. Its simplicity, speed, and low cost make it an invaluable tool for determining the consumption of starting materials, the formation of products, and the presence of any intermediates or byproducts. In the context of the synthesis of this compound, TLC is instrumental in tracking the conversion of the starting materials through to the final product.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of adsorbent material like silica (B1680970) gel on a solid support) and a mobile phase (a solvent or solvent mixture). The separation is based on the polarity of the compounds. Less polar compounds travel further up the TLC plate, resulting in a higher retention factor (R_f), while more polar compounds have a stronger interaction with the stationary phase and thus travel shorter distances, leading to a lower R_f value.

For monitoring a reaction that synthesizes this compound, a typical procedure would involve spotting the reaction mixture on a TLC plate at various time intervals alongside the starting materials as references. The choice of the mobile phase is crucial for achieving good separation. A common mobile phase for amino esters is a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (such as methanol or acetic acid) in a specific ratio. The polarity of the solvent system is optimized to achieve a significant difference in the R_f values of the reactants and the product.

Visualization of the spots on the TLC plate is often necessary as many organic compounds are colorless. A common method for visualizing amino compounds is by using a ninhydrin (B49086) solution, which reacts with primary and secondary amines to produce a characteristic purple or yellow spot upon heating. Ultraviolet (UV) light is also frequently used for visualization if the compounds contain a chromophore, which is the case for aromatic compounds like this compound.

Table 1: Representative TLC Data for Reaction Monitoring

| Time (hours) | Reactant A (R_f) | Reactant B (R_f) | Product (R_f) | Observations |

| 0 | 0.80 | 0.65 | - | Strong spots for both reactants, no product spot. |

| 2 | 0.80 | 0.65 | 0.45 | Fainter reactant spots, clear product spot appearing. |

| 4 | 0.80 | 0.65 | 0.45 | Significantly diminished reactant spots, intense product spot. |

| 6 | - | - | 0.45 | Reactant spots are no longer visible, strong product spot. |

Note: The R_f values are hypothetical and for illustrative purposes only. Actual values will vary based on experimental conditions.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules, which is crucial for understanding the compound's properties and biological activity. For a chiral compound like this compound, X-ray crystallography can definitively establish the spatial arrangement of its atoms.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure.

A critical aspect of X-ray crystallography for chiral molecules is the determination of the absolute configuration, often expressed using the Cahn-Ingold-Prelog (R/S) notation. This is typically achieved through the analysis of anomalous dispersion effects, which are subtle differences in the scattering of X-rays when the radiation wavelength is near an absorption edge of a heavy atom present in the structure, such as the bromine atom in this compound. The presence of a heavy atom significantly enhances the reliability of the absolute structure determination.

Although a specific crystal structure for this compound is not publicly available, the crystallographic data for a related bromophenyl-containing compound, 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate, can serve as an illustrative example of the type of information obtained from an X-ray diffraction study. nih.gov

Table 2: Illustrative Crystallographic Data for a Bromophenyl-Containing Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 25.123(4) |

| b (Å) | 8.987(1) |

| c (Å) | 18.456(3) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 3921.1(1) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.456 |

| R-factor (%) | 4.5 |

Note: This data is for an illustrative compound nih.gov and not for this compound.

This type of data provides a comprehensive understanding of the solid-state structure of a molecule, which is invaluable for research and development in pharmaceuticals and materials science.

Emerging Research Directions and Future Prospects

Development of More Sustainable and Greener Synthetic Routes for the Compound

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. Future research on Methyl 3-amino-3-(2-bromophenyl)propanoate HCl is expected to focus on developing synthetic pathways that are more sustainable than traditional methods.

Key areas of development include:

Biocatalysis: The use of enzymes, such as lipases and aminomutases, offers a highly selective and environmentally benign alternative to conventional chemical catalysts. mdpi.commdpi.comresearchgate.net Research into lipase-catalyzed reactions, for instance, has demonstrated efficient synthesis of β-amino acid esters under mild conditions, often in continuous-flow systems that enhance productivity and minimize waste. mdpi.com Exploring specific enzymes that can accommodate the bulky 2-bromophenyl substituent will be a critical step forward.

Catalytic Hydrogen Borrowing: This atom-economical strategy involves the use of alcohols as alkylating agents for amines, with water as the only byproduct. springernature.com Applying this "hydrogen borrowing" methodology could provide a waste-free catalytic route to N-alkylated derivatives of the target compound, expanding its synthetic utility without the need for hazardous reagents. springernature.com

Microwave-Assisted and Solvent-Free Reactions: Microwave irradiation can dramatically reduce reaction times and energy consumption. rsc.org Combining this technology with solvent-free conditions, as demonstrated in the synthesis of poly(β-amino esters), represents a promising green approach for producing the compound or its derivatives. rsc.org

| Green Synthesis Strategy | Potential Advantage for this compound | Relevant Research Finding |

| Biocatalysis (e.g., Lipase) | High enantioselectivity, mild reaction conditions, reduced waste. | Lipase-catalyzed Michael addition has been successfully used for β-amino acid ester synthesis in continuous-flow microreactors. mdpi.com |

| Catalytic Hydrogen Borrowing | High atom economy, use of renewable feedstocks (alcohols), water as the only byproduct. | Homogeneous catalytic methods have been developed to obtain bio-based β-amino acid esters from β-hydroxyl acid esters. springernature.com |

| C-H Functionalization | Reduced number of synthetic steps, less stoichiometric metallic waste. | C-H functionalization is increasingly used as a more efficient and greener approach to synthesizing amino acids. acs.org |

| Microwave-Assisted Synthesis | Shorter reaction times, lower energy consumption, potential for solvent-free conditions. | Environmentally friendly polymerization of poly(β-amino esters) has been achieved using microwave irradiation without solvents or catalysts. rsc.org |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The chemical structure of this compound offers multiple reactive sites: the amino group, the ester, the aromatic ring, and the carbon-bromine bond. Future research will likely focus on leveraging this multifunctionality to explore novel chemical transformations.

Halogen-Bonding Catalysis: The bromine atom on the phenyl ring can act as a halogen bond donor, a unique interaction that can be exploited in asymmetric catalysis. beilstein-journals.orgbeilstein-journals.org Research has shown that chiral halonium salts can catalyze reactions like the Mannich reaction, suggesting that the 2-bromophenyl group could be used to direct the stereochemical outcome of reactions involving the amino ester backbone. beilstein-journals.orgbeilstein-journals.org

Metal-Catalyzed Cross-Coupling: The C-Br bond is a versatile handle for palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage functionalization of the aromatic ring, enabling the synthesis of a diverse library of derivatives with tailored electronic and steric properties. Transformations of related β-haloenol esters have been used to generate polysubstituted furans, highlighting the potential for complex heterocycle synthesis. mdpi.com

Ring-Opening Polymerization of β-Lactam Derivatives: The compound can be converted into its corresponding β-lactam. The ring-opening polymerization of β-lactams is a powerful method for synthesizing polyamide polymers. nih.gov Investigating this transformation would open a pathway to novel, functional polyamides with the 2-bromophenyl group as a recurring side chain.

Dynamic Covalent Chemistry: β-amino esters are key building blocks for covalent adaptable networks (CANs), which are materials capable of rearranging their network topology through reversible reactions. acs.org The target compound could be incorporated into CANs where the β-amino ester linkage participates in dynamic aza-Michael reactions or transesterification, leading to reprocessable and potentially self-healing materials. acs.org

Expansion of its Role in Advanced Materials Science Research

The most significant future prospect for this compound in materials science lies in its use as a monomer for the synthesis of functional polymers, particularly poly(β-amino esters) (PBAEs). resolvemass.caresolvemass.ca PBAEs are a class of biodegradable and pH-responsive polymers with extensive applications in the biomedical field. nih.govrug.nl

Functional PBAEs for Drug and Gene Delivery: The incorporation of the 2-bromophenyl group into a PBAE backbone would significantly increase the polymer's hydrophobicity and introduce a site for further modification. This could lead to the formation of nanoparticles with unique drug-loading capacities and release kinetics. rug.nlnih.gov The cationic nature of PBAEs allows them to bind nucleic acids, making them effective non-viral vectors for gene therapy. resolvemass.canih.gov

Bioinspired and Cell-Adhesive Materials: Researchers are designing synthetic β-amino acid polymers that mimic the function of cell-adhesive proteins for applications in tissue engineering and biomedical implants. nih.govresearchgate.netnih.gov By incorporating the title compound into cationic-hydrophobic amphiphilic polymers, new materials could be developed that promote cell adhesion while offering enhanced stability against enzymatic degradation compared to natural peptides. nih.gov

Covalent Adaptable Networks (CANs): As a precursor to β-amino esters used in CANs, this compound could contribute to the creation of densely cross-linked, reprocessable thermosets. acs.org The properties of these materials, such as their glass transition temperature and mechanical strength, could be fine-tuned by the inclusion of the bulky, halogenated aromatic ring. acs.org

| Application Area | Role of this compound | Potential Impact |

| Gene & Drug Delivery | Monomer for creating novel poly(β-amino esters) (PBAEs). resolvemass.canih.gov | The 2-bromophenyl group can tune the polymer's hydrophobicity and serve as a handle for attaching targeting ligands, enhancing delivery efficiency. rug.nl |

| Tissue Engineering | Building block for protease-resistant, cell-adhesive β-amino acid polymers. nih.gov | Creates stable, cost-effective materials for tissue regeneration scaffolds and permanent implants. nih.govresearchgate.net |

| Advanced Polymers | Component in Covalent Adaptable Networks (CANs). acs.org | Leads to reprocessable, high-performance materials with tunable thermal and mechanical properties. acs.org |

| pH-Responsive Materials | Precursor for polymers with amine groups in the backbone. resolvemass.ca | The resulting polymers can exhibit pH-responsive behavior, useful for targeted drug release in acidic environments like tumors. resolvemass.ca |

Predictive Modeling for Synthesis and Reactivity of β-Amino Acid Derivatives

As the complexity of molecular design increases, computational and predictive modeling are becoming indispensable tools for accelerating research and development.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to model the synthesis and reactivity of this compound. rsc.orgajpchem.org Such studies can predict reaction barriers, elucidate mechanisms, and explain the role of the 2-bromophenyl substituent on the molecule's electronic structure and reactivity. ajpchem.org This predictive power can guide the optimization of reaction conditions for known transformations and suggest novel, unexplored reaction pathways.

Quantitative Structure-Activity Relationship (QSAR): For derivatives of the compound being explored for biological applications, QSAR models can be developed. These models correlate calculated physicochemical properties with observed biological activities, enabling the rational design of new derivatives with enhanced potency or desired properties. ajpchem.org

Modeling of Polymer Properties: Computational simulations can predict the bulk properties of polymers derived from this monomer. By modeling polymer chain folding, aggregation, and interaction with small molecules (like drugs) or biomolecules (like DNA), researchers can prescreen potential PBAE candidates for specific applications, reducing the need for extensive empirical synthesis and testing.

The continued exploration of these research directions will undoubtedly unlock the full potential of this compound as a versatile chemical building block, paving the way for innovations in sustainable chemistry, medicine, and materials science.

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 3-amino-3-(2-bromophenyl)propanoate HCl with high yield?

Methodological Answer :

- Esterification : Utilize Claisen condensation or analogous esterification reactions. For example, coupling 2-bromophenylboronic acid () with a β-keto ester precursor, followed by reductive amination to introduce the amino group.

- HCl Salt Formation : After esterification, treat the free base with HCl in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt .

- Purification : Use recrystallization from ethanol/water mixtures to remove unreacted boronic acid or amine by-products .

Q. How can researchers reliably assess the purity of this compound?

Methodological Answer :

- HPLC : Employ reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) for optimal resolution .

- NMR Spectroscopy : Analyze and NMR spectra to confirm the absence of residual solvents (e.g., DMF) and validate the bromophenyl substituent’s integration .

- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry of the hydrochloride salt .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer :

- IR Spectroscopy : Identify characteristic peaks for the ester carbonyl (~1740 cm), ammonium HCl salt (~2500 cm), and aromatic C-Br (600–800 cm) .

- Mass Spectrometry : Use ESI-MS to observe the molecular ion peak [M+H] and confirm the molecular weight (e.g., CHBrClNO: ~292.6 g/mol) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this chiral compound?

Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA or IB column with hexane/isopropanol mobile phases. Optimize flow rate and temperature to separate enantiomers, referencing methods for analogous chlorophenyl derivatives .

- Crystallization : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) in a solvent system (e.g., acetone/water) to isolate enantiopure crystals .

Q. What strategies mitigate decomposition during storage or reactions?

Methodological Answer :

Q. How does the 2-bromophenyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer :

- Suzuki-Miyaura Coupling : Leverage the bromine as a leaving group. Optimize conditions (Pd(PPh), NaCO, DMF/HO) to replace Br with aryl/heteroaryl boronic acids, as demonstrated for 2-bromophenylboronic acid derivatives .

- Side Reactions : Monitor for competing ester hydrolysis under basic conditions. Use mild bases (e.g., KCO) and short reaction times .

Q. How can computational modeling predict the compound’s behavior in biological systems?

Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., proteases), leveraging the amino ester’s hydrogen-bonding potential.

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate solubility, permeability, and metabolic stability, informed by data from similar propanoate esters .

Data Contradictions and Considerations

- Synthesis Yield : While reports >97% purity for analogous HCl salts via recrystallization, notes variability in boronic acid coupling efficiency (e.g., 97% vs. lower yields). Optimize stoichiometry and catalyst loading for reproducibility.

- Chiral Resolution : emphasizes crystallization for enantiopurity, whereas favors chromatographic methods. Select based on scale and equipment availability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.